8-Bromo-6-chloroquinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-6-chloroquinolin-4-ol is a quinoline derivative with the molecular formula C9H5BrClNO and a molecular weight of 258.5 g/mol . This compound is characterized by the presence of bromine and chlorine atoms on the quinoline ring, which imparts unique chemical and biological properties. Quinoline derivatives are known for their diverse applications in medicinal chemistry, including antimicrobial, antimalarial, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-chloroquinolin-4-ol can be achieved through various classical and modern synthetic routes. Some of the well-known methods for synthesizing quinoline derivatives include the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, Doebner-von Miller, and Conrad-Limpach reactions . These methods involve the cyclization of appropriate precursors under specific reaction conditions, often using catalysts or reagents to facilitate the formation of the quinoline ring.
For example, the Friedländer synthesis involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions typically include heating the reaction mixture to promote cyclization and formation of the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield, purity, and cost-effectiveness. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols are also explored for industrial synthesis to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-chloroquinolin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The presence of bromine and chlorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, often using reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminoquinoline derivatives, while coupling reactions can produce biaryl or heteroaryl compounds .
Scientific Research Applications
8-Bromo-6-chloroquinolin-4-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential antimicrobial, antimalarial, and anticancer activities. It serves as a lead compound for developing new therapeutic agents.
Biological Studies: It is used in studies to understand the mechanism of action of quinoline derivatives and their interactions with biological targets.
Chemical Synthesis: The compound is a valuable building block in organic synthesis, enabling the construction of more complex molecules for various applications.
Industrial Applications: It is used in the production of dyes, catalysts, and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloroquinolin-4-ol involves its interaction with molecular targets such as enzymes and receptors. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, the compound may interact with other cellular targets, such as kinases and ion channels, to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Chloroquinolin-4-ol: Similar structure but lacks the bromine atom, which may affect its biological activity.
8-Bromoquinolin-4-ol: Lacks the chlorine atom, which may influence its reactivity and interactions with biological targets.
Quinolin-4-ol: The parent compound without halogen substitutions, used as a reference for studying the effects of halogenation.
Uniqueness
8-Bromo-6-chloroquinolin-4-ol is unique due to the presence of both bromine and chlorine atoms on the quinoline ring. This dual halogenation can enhance its reactivity and biological activity compared to other quinoline derivatives . The specific substitution pattern also allows for selective interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C9H5BrClNO |
---|---|
Molecular Weight |
258.50 g/mol |
IUPAC Name |
8-bromo-6-chloro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H5BrClNO/c10-7-4-5(11)3-6-8(13)1-2-12-9(6)7/h1-4H,(H,12,13) |
InChI Key |
BSIULFPAZASWKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C1=O)C=C(C=C2Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.